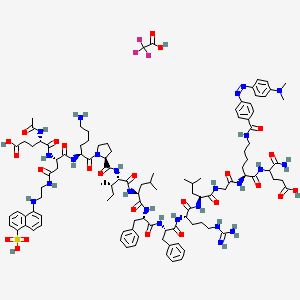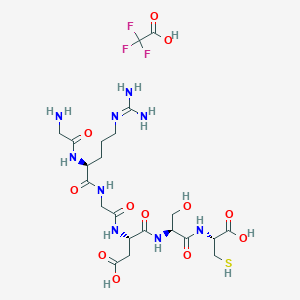
2-(4-フルオロフェニル)エチルアミンヒドロヨージド
説明
2-(4-Fluorophenyl)ethylamine Hydroiodide is a useful research compound. Its molecular formula is C8H11FIN and its molecular weight is 267.08 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Fluorophenyl)ethylamine Hydroiodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Fluorophenyl)ethylamine Hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)ethylamine Hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
2-アミノ-4-アリールピリミジン誘導体の合成
2-(4-フルオロフェニル)エチルアミンヒドロヨージドは、2-アミノ-4-アリールピリミジン誘導体の合成における求核剤として用いることができます . これらの誘導体は、その生物活性により、医薬品化学において幅広い用途を持っています。
オルト金属化第一級フェネチルアミンの調製
この化合物は、芳香環に電子供与基と電子求引基を持つオルト金属化第一級フェネチルアミンの調製に適しています . これにより、さまざまな触媒反応で重要な、6員環のパラドシクルを含む錯体が生成されます。
構造研究
モノハイドレート2-(4-フルオロフェニル)エチルアミンは、イオン化損失誘起ラマン分光法と密度汎関数計算を用いて研究されてきました . これにより、クラスターの安定化に役割を果たす分子内および分子間相互作用についての洞察が得られます。
二次元ペロブスカイトにおける欠陥パッシベーション
外部電場は、78 Kでの容量性デバイスにおけるFPEA2PbI4 (FPEAI = 2-(4-フルオロフェニル)エチルアミンヒドロヨージド) 薄膜の欠陥をパッシベートすることができ、PL強度は大幅に強化されます . この応用は、オプトエレクトロニクス分野において重要です。
特性
IUPAC Name |
2-(4-fluorophenyl)ethanamine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.HI/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHLSFNWSBZSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)F.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1413269-55-2 | |
| Record name | 2-(4-Fluorophenyl)ethylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(4-Fluorophenyl)ethylamine Hydroiodide in the context of perovskite materials?
A1: 2-(4-Fluorophenyl)ethylamine Hydroiodide (FPEAI) is a crucial component in synthesizing specific 2D perovskite structures. In the cited research [], it is used to form the 2D perovskite FPEA2PbI4. This organic-inorganic hybrid perovskite demonstrates potential for optoelectronic devices.
Q2: How does the external electric field impact the FPEA2PbI4 perovskite based on the research findings?
A2: The research [] demonstrates that applying an external electric field to FPEA2PbI4 films at low temperatures (78K) can significantly enhance photoluminescence (PL) intensity. This enhancement is attributed to the electric field effectively passivating defects within the perovskite structure. Interestingly, the PL intensity continues to increase even after removing the electric field, indicating a "charge-soaking effect." This finding suggests a novel, in-situ method for improving the performance of 2D perovskites for applications like LEDs and lasers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(R)-[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B1496838.png)

![(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496841.png)

![acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B1496848.png)
![4,6,10-Trioxa-5-phosphahexacosanoic acid, 2-amino-5-hydroxy-13,17,21,25-tetramethyl-11-oxo-8-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, 5-oxide, sodium salt, (2S,8R)-](/img/structure/B1496850.png)


![(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methylsulfanyl-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496858.png)


![[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate](/img/structure/B1496869.png)

![(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496881.png)
